Welcome to the BenchChem Online Store!
molecular formula C9H12Cl2N4O B8379924 4-(4,6-Dichloro-[1,3,5]triazin-2-ylamino)-cyclohexanol

4-(4,6-Dichloro-[1,3,5]triazin-2-ylamino)-cyclohexanol

Cat. No. B8379924
M. Wt: 263.12 g/mol
InChI Key: HDQDVKOMVWVLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07335770B2

Procedure details

To cyanuric chloride (1.2209 g, 6.6 mmol) dissolved in acetone (15 mL) stirring at 0-5° C., was added a solution of trans-4-aminocyclohexanol hydrochloride (1.0044 g, 6.6 mmol) in acetone (15 mL) followed by the addition of 2.5 N NaOH (5.3 mL, 13.2 mmol). The reaction mixture was allowed to stir at 0-5° C. for 1 hour under nitrogen. The reaction mixture was extracted 3 times with dichloromethane; the combined organic layers were washed with brine solution and dried over sodium sulfate. The filtered sample was concentrated by rotary evaporation and the resulting solid was dried overnight under vacuum. The product was used with no further purification, (155a, 1.49 g, 86%), mp 120° C.; HPLC: Inertsil ODS-3V C18, 40:30:30 [KH2PO4 (0.01M, pH 3.2): CH3OH: CH3CN], 264 nm, Rt 6.1 min, 92.6% purity.
Quantity
1.2209 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.0044 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].Cl.[NH2:11][C@H:12]1[CH2:17][CH2:16][C@H:15]([OH:18])[CH2:14][CH2:13]1.[OH-].[Na+]>CC(C)=O>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([NH:11][CH:12]2[CH2:17][CH2:16][CH:15]([OH:18])[CH2:14][CH2:13]2)[N:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.2209 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.0044 g
Type
reactant
Smiles
Cl.N[C@@H]1CC[C@H](CC1)O
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
5.3 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirring at 0-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at 0-5° C. for 1 hour under nitrogen
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted 3 times with dichloromethane
WASH
Type
WASH
Details
the combined organic layers were washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The filtered sample was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the resulting solid was dried overnight under vacuum
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product was used with no further purification, (155a, 1.49 g, 86%), mp 120° C.

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC(=N1)Cl)NC1CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.